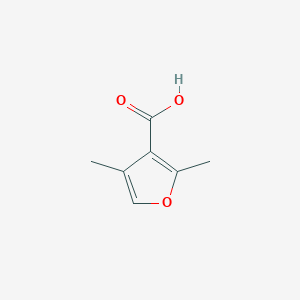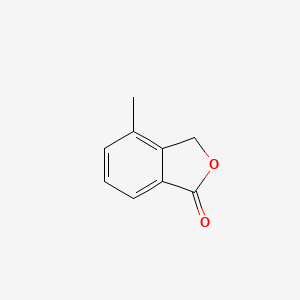![molecular formula C14H19NO2 B1298610 3-[2-(哌啶-1-基)乙氧基]苯甲醛 CAS No. 81068-27-1](/img/structure/B1298610.png)
3-[2-(哌啶-1-基)乙氧基]苯甲醛
描述
3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde (3-PEB) is an organic compound that has been studied for its potential applications in medical and scientific research. This compound has a unique structure and its properties make it suitable for a variety of applications.
科学研究应用
光物理性质和生物评价
3-[2-(哌啶-1-基)乙氧基]苯甲醛已被用于合成间哌啶连接的Bodipy,从而开发了二亚基-哌啶-Bodipy和二亚基-吗啉-Bodipy。这些化合物在乙醇溶液中表现出显著的光物理性质,如摩尔消光系数、荧光寿命和荧光量子产率。它们的应用延伸到活细胞成像和细胞毒性研究,特别是与乳腺癌细胞系MCF-7,展示了它们在生物医学研究中的潜力(Eçik等,2019)。
合成银(I)配合物和细胞毒性研究
另一个应用涉及利用3-[2-(哌啶-1-基)乙氧基]苯甲醛硫脲半胱氨酸酮合成新型银(I)配合物。这些配合物已被充分表征,并对人类肿瘤细胞,包括肺癌A549和乳腺癌MDA-MB-231和MCF-7细胞系表现出可观的细胞毒活性。它们在诱导三阴性乳腺癌细胞凋亡、线粒体膜去极化和细胞周期改变方面的能力突显了它们在癌症治疗研究中的潜力(Silva et al., 2020)。
安全和危害
未来方向
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化分析
Biochemical Properties
3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways and biochemical reactions .
Cellular Effects
The effects of 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit the activity of certain kinases, which play a critical role in signal transduction pathways. Furthermore, 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, in rodent models, low doses of 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde have been shown to improve cognitive function, whereas high doses can lead to neurotoxicity and liver damage. Threshold effects are also observed, where a specific dosage range is required to achieve the desired therapeutic outcome .
Metabolic Pathways
3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and monoamine oxidase, which are essential for its biotransformation. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects .
Transport and Distribution
The transport and distribution of 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can influence its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall biological effects .
属性
IUPAC Name |
3-(2-piperidin-1-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-12-13-5-4-6-14(11-13)17-10-9-15-7-2-1-3-8-15/h4-6,11-12H,1-3,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQCEPCESQKNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359619 | |
| Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81068-27-1 | |
| Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

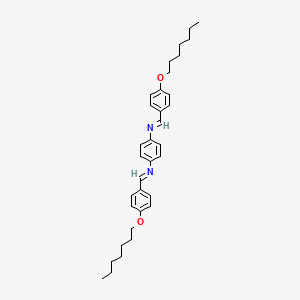
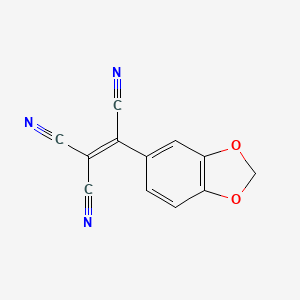
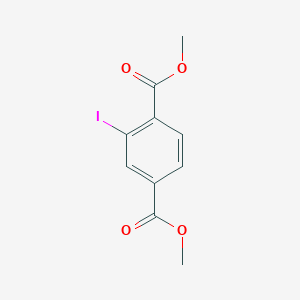

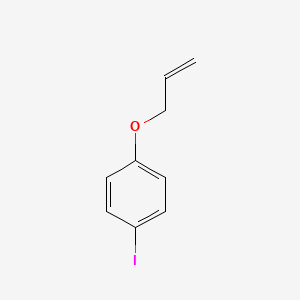


![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)
